molecular formula C12H11NO2 B8319697 (6-Methoxyquinolin-5-yl)acetaldehyde

(6-Methoxyquinolin-5-yl)acetaldehyde

Cat. No.: B8319697
M. Wt: 201.22 g/mol
InChI Key: LXWPAIVJPFNEJD-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-5-yl)acetaldehyde is a quinoline-derived aldehyde featuring a methoxy substituent at the 6-position and an acetaldehyde group at the 5-position. This compound is of interest in medicinal chemistry due to the reactive aldehyde moiety, which enables conjugation or cycloaddition reactions for synthesizing hybrid molecules.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-methoxyquinolin-5-yl)acetaldehyde

InChI

InChI=1S/C12H11NO2/c1-15-12-5-4-11-9(3-2-7-13-11)10(12)6-8-14/h2-5,7-8H,6H2,1H3

InChI Key

LXWPAIVJPFNEJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name Core Structure Substituents Functional Group Similarity Score
(6-Methoxyquinolin-5-yl)acetaldehyde Quinoline 6-OCH₃, 5-CH₂CHO Aldehyde Reference
Ethyl quinoxaline-6-carboxylate Quinoxaline 6-COOEt Ester 0.81
Methyl quinoxaline-5-carboxylate Quinoxaline 5-COOMe Ester 0.80
Methyl 2-(quinolin-6-yl)acetate Quinoline 6-CH₂COOMe Ester 0.79

Key Observations :

  • Functional Group Impact: The aldehyde group in this compound confers higher reactivity compared to ester-containing analogs like Ethyl quinoxaline-6-carboxylate, making it more suitable for synthetic modifications (e.g., 1,3-dipolar cycloadditions) .
  • Substituent Position: The 5-position acetaldehyde group distinguishes it from Methyl 2-(quinolin-6-yl)acetate, where the acetate group is at the 6-position. This positional variation may influence binding affinity in biological systems .

Table 2: Bioactivity of Acetaldehyde Derivatives and Analogs

Compound Class Antioxidant Activity LO Inhibition AChE Inhibition MAO-B Inhibition
(Purin-9-yl)acetaldehyde hybrids High hydroxyl radical scavenging Yes (e.g., 4k, 4n) Moderate Yes (e.g., 13e)
(Coumarinyloxy)acetaldehyde hybrids Moderate activity No High No
Simple Aldehydes (e.g., Acetaldehyde) N/A N/A N/A N/A

Key Observations :

  • Hybrid Molecules: Acetaldehyde derivatives with purine or coumarin moieties exhibit diverse bioactivities. For instance, compound 13e (a purine-acetaldehyde hybrid) shows combined anti-LO, anti-AChE, and anti-MAO-B effects, suggesting that this compound could similarly inhibit multiple enzymes if conjugated with bioactive groups .
  • Role of Quinoline Core: Quinoline-based compounds often demonstrate enhanced enzyme inhibition compared to quinoxaline analogs due to improved aromatic stacking interactions .

Table 3: Toxicity Comparison of Aldehyde-Containing Compounds

Compound Toxicity Profile Metabolic Pathway
This compound Expected lower toxicity due to methoxy group Likely metabolized by aldehyde dehydrogenases
Acetaldehyde Highly toxic (1 ppm in blood) Metabolized by aldehyde dehydrogenase (ALDH)
Formaldehyde Carcinogenic, oxidative stress inducer Similar to acetaldehyde

Key Observations :

  • Mitigated Toxicity: The methoxy substituent in this compound may reduce oxidative stress compared to simple aldehydes like acetaldehyde, which deplete antioxidants and generate free radicals .
  • Metabolism : Like acetaldehyde, the compound is likely processed by molybdenum-dependent aldehyde dehydrogenases, but its bulkier structure could slow enzymatic degradation, prolonging activity .

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